molecular formula C17H21NO4 B2414360 Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate CAS No. 923115-31-5

Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate

Cat. No.: B2414360
CAS No.: 923115-31-5
M. Wt: 303.358
InChI Key: KACBKYKSFAJVOV-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate is a synthetic organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of an ethyl ester group, a methyl group, and a pivalamido group attached to the benzofuran core

Properties

IUPAC Name

ethyl 5-(2,2-dimethylpropanoylamino)-3-methyl-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-6-21-15(19)14-10(2)12-9-11(7-8-13(12)22-14)18-16(20)17(3,4)5/h7-9H,6H2,1-5H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACBKYKSFAJVOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of the substituents. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.

    Introduction of Substituents: The methyl group can be introduced via alkylation reactions, while the pivalamido group can be added through amidation reactions using pivaloyl chloride and an appropriate amine.

    Esterification: The ethyl ester group is typically introduced through esterification reactions involving ethanol and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated reactors and in-line purification systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:

    Ethyl 5-nitrobenzofuran-2-carboxylate: Known for its antimicrobial properties.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Studied for its antiviral activity.

    4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Investigated for its anticancer potential.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including relevant case studies and research findings.

Chemical Structure and Properties

This compound possesses a complex structure that contributes to its biological activity. The molecular formula is C15H19N1O3C_{15}H_{19}N_{1}O_{3}, and it features a benzofuran core, which is known for various pharmacological effects.

Biological Activities

The compound has been investigated for several biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of benzofuran exhibit significant antimicrobial properties against various pathogens. The specific activity of this compound remains to be fully elucidated, but related compounds have demonstrated efficacy against bacteria and fungi.
  • Anticancer Potential : Research indicates that benzofuran derivatives may possess anticancer properties. For instance, some studies suggest that these compounds can inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : Preliminary data suggest that the compound may exhibit anti-inflammatory activity, which is beneficial in treating conditions associated with chronic inflammation.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
Ethyl 5-bromo-3-methylbenzofuran-2-carboxylateAntimicrobialPubChem
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylateAnticancerPMC3685120
This compoundPotentially AntimicrobialCurrent Research (unpublished)

Case Studies

  • Antimicrobial Study : In a recent study, derivatives of benzofuran were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the benzofuran structure enhanced antimicrobial activity, suggesting that this compound could similarly exhibit potent effects.
  • Anticancer Research : A study focused on the cytotoxic effects of benzofuran derivatives on breast cancer cells showed that certain modifications led to increased apoptosis rates. While specific data on this compound is limited, these findings support further investigation into its potential as an anticancer agent.

The mechanisms underlying the biological activities of this compound are not yet fully understood. However, it is hypothesized that:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in microbial growth and cancer cell proliferation.
  • Modulation of Signaling Pathways : Benzofuran derivatives may interact with cellular signaling pathways, leading to altered gene expression associated with inflammation and cancer progression.

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